Fosmidomycin
Overview
Description
Fosmidomycin is an antibiotic that was originally isolated from culture broths of bacteria of the genus Streptomyces . It specifically inhibits 1-deoxy-D-xylulose 5-phosphate reductoisomerase, a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis . This pathway is essential for many pathogenic bacteria and protozoa but is absent in humans, making this compound a promising candidate for antimicrobial therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fosmidomycin can be synthesized through a multi-step process involving the formation of key intermediates. One common synthetic route involves the reaction of 3-aminopropylphosphonic acid with formaldehyde and hydroxylamine to form the desired product . The reaction conditions typically include an acidic or basic catalyst to facilitate the formation of the N-formyl-N-hydroxy group .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using genetically engineered strains of Streptomyces bacteria . These strains are optimized to produce high yields of this compound, which is then extracted and purified using standard chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Fosmidomycin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives with altered biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
Major products formed from these reactions include various this compound analogs with modified functional groups. These analogs are often tested for their biological activity to identify potential improvements over the parent compound .
Scientific Research Applications
Fosmidomycin has a wide range of scientific research applications, including:
Mechanism of Action
Fosmidomycin exerts its effects by inhibiting the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase . This enzyme is crucial for the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for the survival of many pathogenic bacteria and protozoa . By blocking this pathway, this compound effectively starves the pathogens of essential isoprenoid precursors, leading to their death .
Comparison with Similar Compounds
Fosmidomycin is unique in its specific inhibition of 1-deoxy-D-xylulose 5-phosphate reductoisomerase . Similar compounds include:
FR900098: Another inhibitor of the same enzyme, but with different pharmacokinetic properties.
2-C-methyl-D-erythritol 4-phosphate analogs: These compounds also target the non-mevalonate pathway but differ in their chemical structure and mode of action.
This compound stands out due to its high specificity and low toxicity, making it a promising candidate for further development as an antimicrobial agent .
Properties
IUPAC Name |
3-[formyl(hydroxy)amino]propylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c6-4-5(7)2-1-3-11(8,9)10/h4,7H,1-3H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXWDTUCERCKIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(C=O)O)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
66508-37-0 (mono-hydrochloride salt) | |
Record name | Fosmidomycin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066508530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70216712 | |
Record name | Fosmidomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66508-53-0 | |
Record name | P-[3-(Formylhydroxyamino)propyl]phosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66508-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fosmidomycin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066508530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosmidomycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02948 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fosmidomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FOSMIDOMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5829E3D9I9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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